
(2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone, also known as U-47700, is a synthetic opioid that has gained popularity in recent years due to its potent analgesic effects. Its chemical structure is similar to that of other opioids such as morphine and fentanyl, but it has a unique mechanism of action that sets it apart from other opioids.
Mechanism of Action
(2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone acts as a potent agonist of the mu-opioid receptor, which is responsible for the analgesic effects of opioids. It binds to the receptor and activates the G protein signaling pathway, leading to the inhibition of neurotransmitter release and the reduction of pain perception. (2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone also has affinity for the kappa-opioid receptor, which may contribute to its analgesic effects.
Biochemical and physiological effects:
(2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone has been shown to produce potent analgesic effects in animal models, with a potency similar to that of morphine. It has also been shown to produce respiratory depression and sedation, which are common side effects of opioids. (2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone has a short half-life, which may contribute to its rapid onset and short duration of action.
Advantages and Limitations for Lab Experiments
(2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone has several advantages for use in lab experiments, including its potency and rapid onset of action. However, it also has several limitations, including its potential for abuse and the risk of respiratory depression and overdose. Therefore, caution should be taken when handling (2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone in lab experiments, and appropriate safety measures should be implemented.
Future Directions
Future research on (2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone should focus on its potential for use in the treatment of opioid addiction, as well as its mechanism of action and potential side effects. Further studies are needed to determine the optimal dosage and administration route of (2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone, as well as its long-term effects on the body. Additionally, research should be conducted to develop safer and more effective alternatives to (2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone for the treatment of pain and opioid addiction.
Synthesis Methods
The synthesis of (2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone involves several chemical reactions, including the condensation of 4-methoxypiperidine with 2,5-dimethylthiophen-3-ylcarbonyl chloride, followed by reduction of the resulting intermediate with sodium borohydride. The final product is then purified using column chromatography. The synthesis method of (2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone has been extensively studied, and several modifications have been made to improve the yield and purity of the final product.
Scientific Research Applications
(2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone has been used in scientific research to study its analgesic effects and mechanism of action. It has been shown to be a potent agonist of the mu-opioid receptor, which is responsible for the analgesic effects of opioids. (2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone has also been studied for its potential use in the treatment of opioid addiction, as it has been shown to reduce withdrawal symptoms in animal models.
properties
IUPAC Name |
(2,5-dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-9-8-12(10(2)17-9)13(15)14-6-4-11(16-3)5-7-14/h8,11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMZOGIXYLTZFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)N2CCC(CC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Methyl(propan-2-yl)amino]-1-pyrrolidin-1-ylethanone](/img/structure/B7544931.png)
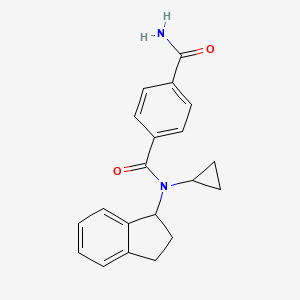
![2-[1-(4-chlorophenyl)pyrazol-4-yl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B7544952.png)
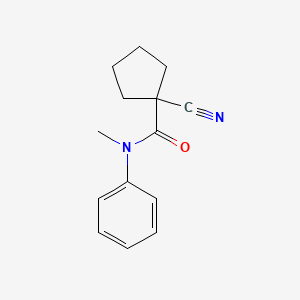
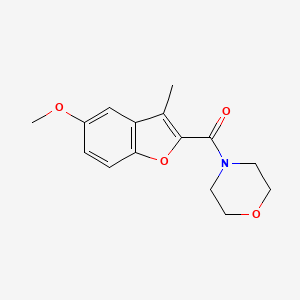

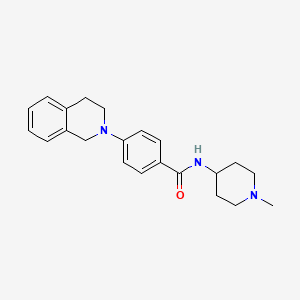
![N-[cyclopentyl(thiophen-2-yl)methyl]-1-[(1-methylimidazol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7544980.png)
![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7544983.png)

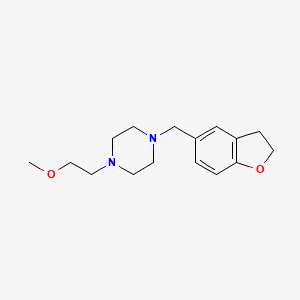
![2-methyl-N-[3-oxo-3-[[1-(pyridine-4-carbonyl)piperidin-4-yl]amino]propyl]cyclopropane-1-carboxamide](/img/structure/B7544998.png)
![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(3-methylthiophene-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7545003.png)
![N-[4-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)carbamoyl]phenyl]pyridine-2-carboxamide](/img/structure/B7545019.png)